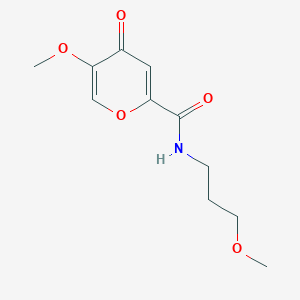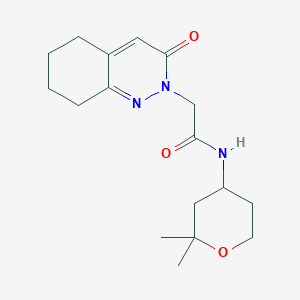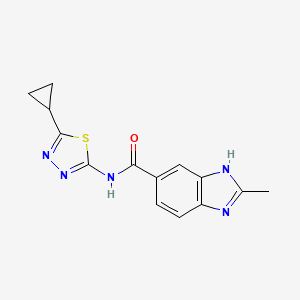![molecular formula C16H17BrN4O B10993291 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B10993291.png)
2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic compound that features both an indole and an imidazole moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the bromine atom on the indole ring and the imidazole group contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Indole Acetic Acid Derivative: The brominated indole is then reacted with chloroacetic acid to form 5-bromo-1H-indol-1-yl acetic acid.
Amidation: The acetic acid derivative is converted to its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is then reacted with 3-(1H-imidazol-1-yl)propylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways involving indole and imidazole derivatives.
Chemical Biology: Employed in the development of chemical tools for probing cellular processes.
Industrial Applications: Potential use in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-3-acetic acid: Similar indole structure but lacks the imidazole moiety.
N-(3-(1H-imidazol-1-yl)propyl)acetamide: Contains the imidazole and acetamide groups but lacks the indole structure.
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to the combination of the indole and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17BrN4O |
|---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C16H17BrN4O/c17-14-2-3-15-13(10-14)4-8-21(15)11-16(22)19-5-1-7-20-9-6-18-12-20/h2-4,6,8-10,12H,1,5,7,11H2,(H,19,22) |
InChI Key |
MGQPDPQGWXWGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCN3C=CN=C3)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide](/img/structure/B10993219.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10993226.png)
![3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B10993232.png)
![3-(3-Fluorobenzyl)-5-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)imidazolidine-2,4-dione](/img/structure/B10993239.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B10993241.png)
![(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10993247.png)

![3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10993250.png)
![N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B10993257.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10993261.png)
![3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10993265.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B10993304.png)
